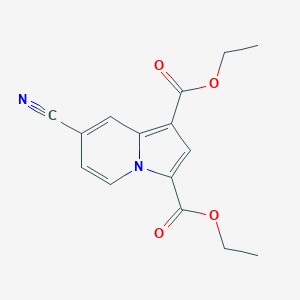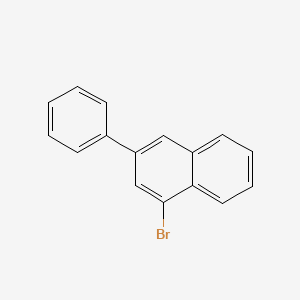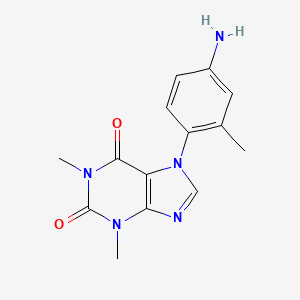
Diethyl 7-cyanoindolizine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 7-cyanoindolizine-1,3-dicarboxylate is a unique chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol . This compound belongs to the indolizine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7-cyanoindolizine-1,3-dicarboxylate typically involves the cycloaddition of pyridinium ylides with alkynes. This reaction is performed under mild conditions, often at room temperature, and can be facilitated by the presence of electron-withdrawing groups on both the pyridinium ylide and the alkyne . For example, the reaction of pyrrole-2-carbaldehydes with 4-bromobut-2-enenitrile in the presence of potassium carbonate in dry dimethylformamide at 70°C for 6-10 hours yields 7-cyanoindolizine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-cyanoindolizine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, alkyl- and aryllithium compounds, and oxidizing agents like tetrachloro-1,2-benzoquinone . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield addition-oxidation products, while substitution reactions can produce various substituted indolizine derivatives .
Scientific Research Applications
Diethyl 7-cyanoindolizine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of diethyl 7-cyanoindolizine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, some indolizine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of COX-2, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate: This compound is a promising COX-2 inhibitor with an IC50 of 5.84 µM.
Diethyl cyclopent-3-ene-1,1-dicarboxylate: This compound is synthesized via CH alkylation of diethyl malonate with cis-1,4-dichlorobutene.
Uniqueness
Diethyl 7-cyanoindolizine-1,3-dicarboxylate stands out due to its unique cyano and ester functional groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
diethyl 7-cyanoindolizine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-3-20-14(18)11-8-13(15(19)21-4-2)17-6-5-10(9-16)7-12(11)17/h5-8H,3-4H2,1-2H3 |
InChI Key |
CWKJAOPBHSQGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1C=CC(=C2)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)



![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)



![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)

